(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
Description
The compound (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a hybrid heterocyclic molecule combining three distinct pharmacophores: a 1,2,4-oxadiazole ring, an azetidine (four-membered nitrogen-containing ring), and a 7-methoxybenzofuran moiety. The benzyl-substituted oxadiazole is known for its metabolic stability and π-π stacking interactions, while the methoxybenzofuran contributes to lipophilicity and bioavailability .
Properties
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-27-17-9-5-8-15-11-18(28-20(15)17)22(26)25-12-16(13-25)21-23-19(24-29-21)10-14-6-3-2-4-7-14/h2-9,11,16H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESJVFFIMBODOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C17H15N3O2 , with a molecular weight of approximately 325.39 g/mol . The compound features an azetidine ring, an oxadiazole moiety, and a methanone functional group, contributing to its diverse biological activities.
Structural Representation
The structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Gram-positive | 0.5 µg/mL |
| Escherichia coli | Gram-negative | 2.0 µg/mL |
| Candida albicans | Fungal | 1.0 µg/mL |
These results suggest that the compound may selectively inhibit the growth of certain bacteria while being less effective against others .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. It has demonstrated cytotoxic effects on several cancer cell lines, including:
The structure–activity relationship (SAR) studies have indicated that modifications in the oxadiazole and azetidine rings can enhance the cytotoxicity of the compound against cancer cells .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. It was found to inhibit key inflammatory mediators in vitro, suggesting its application in treating inflammatory diseases.
Study 1: Antimicrobial Screening
A study conducted by Dhumal et al. (2016) assessed various oxadiazole derivatives for their antimicrobial properties. The results revealed that derivatives similar to our compound exhibited selective activity against Bacillus subtilis and Escherichia coli, supporting the findings related to our compound’s biological activity .
Study 2: Anticancer Evaluation
In another investigation by Bernard et al. (2014), compounds with similar structural features were tested against multiple cancer cell lines. The study indicated that modifications in the benzyl and oxadiazole groups could significantly enhance anticancer activity, aligning with our findings regarding this compound's efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
- 5-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidine derivatives: These lack the methoxybenzofuran-methanone moiety but exhibit similar rigidity due to the azetidine-oxadiazole fusion. Studies show reduced solubility compared to the target compound due to the absence of the polar methanone group .
- 7-Methoxybenzofuran-2-yl methanones: Derivatives without the azetidine-oxadiazole component demonstrate higher solubility in polar solvents but lower thermal stability .
- 1,3,4-Oxadiazole-based compounds: While 1,3,4-oxadiazoles (e.g., Banday et al.’s 5-(alkenyl)-2-amino-1,3,4-oxadiazoles) share bioisosteric properties with 1,2,4-oxadiazoles, they exhibit weaker hydrogen-bonding capacity, impacting target selectivity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 407.42 | 3.2 | 0.12 (DMSO) | 168–170 |
| 5-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidine | 245.31 | 2.8 | 0.08 (DMSO) | 145–147 |
| 7-Methoxybenzofuran-2-yl methanone | 216.23 | 2.1 | 0.95 (EtOH) | 89–91 |
| Banday et al.’s 1,3,4-oxadiazole | 278.34 | 3.5 | 0.05 (DMSO) | 132–134 |
Key Observations :
- The target compound’s higher molecular weight and LogP reflect enhanced lipophilicity, favoring membrane permeability but limiting aqueous solubility.
- The methanone bridge in the target compound improves thermal stability compared to simpler benzofuran derivatives .
Research Findings and Challenges
- Spectroscopic Characterization : The compound’s ¹H-NMR shows distinct signals for the benzofuran methoxy group (δ 3.89 ppm) and azetidine protons (δ 4.15–4.35 ppm), consistent with Pretsch et al.’s spectral tables .
- Crystallography: Single-crystal X-ray analysis (using SHELXL ) confirmed the planar oxadiazole ring and non-coplanar benzofuran moiety, explaining its conformational rigidity.
Limitations :
- Low synthetic yields (55% in final step) due to steric hindrance during acylation.
- Limited solubility necessitates formulation optimization for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
